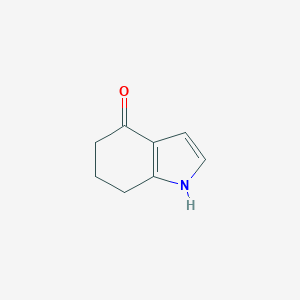

1,5,6,7-Tetrahydro-4H-indol-4-one

描述

Structure

3D Structure

属性

IUPAC Name |

1,5,6,7-tetrahydroindol-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO/c10-8-3-1-2-7-6(8)4-5-9-7/h4-5,9H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KASJZXHXXNEULX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CN2)C(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40299633 | |

| Record name | 1,5,6,7-Tetrahydro-4H-indol-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40299633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13754-86-4 | |

| Record name | 1,5,6,7-Tetrahydro-4H-indol-4-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13754-86-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,5,6,7-Tetrahydro-4H-indol-4-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013754864 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 13754-86-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131681 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,5,6,7-Tetrahydro-4H-indol-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40299633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,5,6,7-Tetrahydro-4H-indol-4-one: Core Properties and Synthetic Methodologies

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,5,6,7-Tetrahydro-4H-indol-4-one is a pivotal heterocyclic scaffold that serves as a versatile building block in medicinal chemistry and drug discovery. Its unique structural features, combining a pyrrole ring fused to a cyclohexanone moiety, offer a valuable template for the synthesis of a diverse array of biologically active compounds. This technical guide provides a comprehensive overview of the fundamental physicochemical properties of this compound, detailed experimental protocols for its synthesis, and an exploration of its significance in the development of therapeutic agents, particularly as a core structure for inhibitors of human neutrophil elastase (HNE) and cyclin-dependent kinase 9 (CDK9).

Core Properties of this compound

This compound, also known by synonyms such as 4-oxo-4,5,6,7-tetrahydroindole, is a crystalline solid with a pale yellow appearance.[1][2] Its fundamental properties are summarized in the tables below, providing a quick reference for researchers.

Physicochemical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₉NO | [2][3][4] |

| Molecular Weight | 135.16 g/mol | [2][3][4] |

| Melting Point | 188-190 °C | [2][4] |

| Boiling Point | 311 °C | [1] |

| Density | 1.216 g/cm³ | [1][2] |

| Appearance | Pale yellow crystals | [2] |

| CAS Number | 13754-86-4 | [3][4] |

Spectroscopic Data

While detailed spectral assignments are often context-dependent, the following table summarizes the expected regions for key spectroscopic signals of this compound based on its functional groups.

| Spectroscopy | Key Features and Expected Ranges |

| ¹H NMR | Signals corresponding to the pyrrole ring protons, the NH proton, and the aliphatic protons of the cyclohexanone ring. |

| ¹³C NMR | Resonances for the carbonyl carbon, aromatic carbons of the pyrrole ring, and aliphatic carbons of the cyclohexanone ring. |

| IR Spectroscopy | Characteristic absorption bands for the N-H stretch, C=O stretch of the ketone, and C-H stretches of the aromatic and aliphatic portions. |

| Mass Spectrometry | A molecular ion peak (M+) corresponding to its molecular weight, along with fragmentation patterns resulting from the loss of small molecules like CO. |

Synthesis of this compound

The synthesis of the this compound core can be achieved through several established synthetic routes. The choice of method often depends on the availability of starting materials and the desired substitution patterns on the final molecule. Key synthetic strategies include the Nenitzescu indole synthesis, the Paal-Knorr pyrrole synthesis, and multicomponent reactions.

Nenitzescu Indole Synthesis

The Nenitzescu indole synthesis is a classic method for preparing 5-hydroxyindole derivatives from a benzoquinone and a β-aminocrotonic ester.[5][6] A variation of this reaction can be adapted to form the tetrahydroindolone core.

Experimental Protocol: General Procedure for Nenitzescu-type Synthesis

-

Reaction Setup: In a round-bottom flask, dissolve the appropriate 1,3-cyclohexanedione derivative in a suitable polar solvent such as acetic acid or ethanol.

-

Addition of Reagents: Add an equimolar amount of an α-aminocarbonyl compound or its precursor (e.g., an α-oximino ketone which is reduced in situ).

-

Reaction Conditions: Heat the reaction mixture to reflux for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, cool the reaction mixture and pour it into ice-water. The precipitated product is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel.

Paal-Knorr Pyrrole Synthesis

The Paal-Knorr synthesis is a versatile method for constructing pyrrole rings from 1,4-dicarbonyl compounds and a primary amine or ammonia.[1][7][8][9][10] This method can be applied to synthesize the tetrahydroindolone scaffold by starting with a suitably functionalized 1,4-dicarbonyl precursor derived from a cyclohexane ring.

Experimental Protocol: General Procedure for Paal-Knorr Synthesis

-

Preparation of the 1,4-Dicarbonyl Precursor: Synthesize a 2-(3-oxobutyl)cyclohexane-1,3-dione derivative. This can be achieved through various methods, such as Michael addition of a cyclohexane-1,3-dione to an α,β-unsaturated ketone.

-

Reaction Setup: In a microwave vial or a round-bottom flask, dissolve the 1,4-dicarbonyl precursor in a suitable solvent like ethanol or acetic acid.[7]

-

Addition of Amine: Add a primary amine or an ammonia source (e.g., ammonium acetate) to the solution.[8]

-

Reaction Conditions: Heat the reaction mixture. Microwave irradiation at 80-150 °C for 2-15 minutes is often effective and can lead to higher yields and shorter reaction times.[1] Conventional heating under reflux can also be employed.

-

Work-up and Purification: After cooling, the reaction mixture is typically partitioned between water and an organic solvent like ethyl acetate. The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography on silica gel.[7]

Synthesis from 1,3-Cyclohexanedione and 2-Aminoethanol

A more recent and efficient method involves the reaction of 1,3-cyclohexanedione with 2-aminoethanol to form an enamine intermediate, which is then cyclized and aromatized in the presence of a catalyst to yield 4-hydroxyindole, a direct precursor to the tetrahydroindolone.[3][11]

Experimental Protocol: Synthesis of 4-Hydroxyindole

-

Enamine Formation: React 1,3-cyclohexanedione with 2-aminoethanol. This reaction can be carried out in the absence of a solvent or in an organic solvent such as toluene or ethanol. The byproduct of this reaction is water.[3]

-

Catalytic Conversion: The resulting enamine is then converted to 4-hydroxyindole in the presence of a metal catalyst with dehydrogenation activity, such as a supported palladium or platinum catalyst. This step is typically performed at an elevated temperature (80-200 °C).[3]

-

Reduction to Tetrahydroindolone: The 4-hydroxyindole can then be catalytically hydrogenated to yield this compound.

Biological Significance and Applications

The this compound scaffold is a privileged structure in medicinal chemistry, serving as a key intermediate in the synthesis of compounds with a wide range of biological activities.[12] Derivatives of this core have shown promise as antitumor agents, inhibitors of guanylate cyclase, and potent 5-HT1A agonists.[4]

Human Neutrophil Elastase (HNE) Inhibition

Derivatives of the closely related 1,5,6,7-tetrahydro-4H-indazol-4-one core have been identified as potent competitive inhibitors of human neutrophil elastase (HNE), a serine protease implicated in various inflammatory diseases.[13] HNE contributes to tissue damage by degrading extracellular matrix proteins.[14] Inhibition of HNE is a key therapeutic strategy for conditions like chronic obstructive pulmonary disease (COPD) and cystic fibrosis. The tetrahydroindazolone scaffold provides a rigid framework for designing selective HNE inhibitors.

References

- 1. benchchem.com [benchchem.com]

- 2. chembk.com [chembk.com]

- 3. 4H-Indol-4-one, 1,5,6,7-tetrahydro- | CymitQuimica [cymitquimica.com]

- 4. 1,5,6,7-四氢-4H-吲哚-4-酮 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 9. Pyrrole synthesis [organic-chemistry.org]

- 10. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]

- 11. CN113321609A - Method for synthesizing 4-hydroxyindole - Google Patents [patents.google.com]

- 12. 4,5,6,7-Tetrahydroindol-4-Ones as a Valuable Starting Point for the Synthesis of Polyheterocyclic Structures - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 1,5,6,7-Tetrahydro-4H-indazol-4-ones as human neutrophil elastase (HNE) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Human Neutrophil Elastase Induce Interleukin-10 Expression in Peripheral Blood Mononuclear Cells through Protein Kinase C Theta/Delta and Phospholipase Pathways - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1,5,6,7-Tetrahydro-4H-indol-4-one (CAS: 13754-86-4): A Versatile Scaffold in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,5,6,7-Tetrahydro-4H-indol-4-one, a heterocyclic compound identified by the CAS number 13754-86-4, has emerged as a pivotal structural motif in the landscape of medicinal chemistry and drug discovery. Its unique bicyclic framework, comprising a fused pyrrole and cyclohexanone ring, offers a versatile platform for the synthesis of a diverse array of biologically active molecules. This technical guide provides a comprehensive overview of this compound, encompassing its synthesis, chemical properties, and extensive applications in the development of novel therapeutics. Particular emphasis is placed on its role as a precursor to compounds with neuroprotective, anticancer, and anti-inflammatory properties. Detailed experimental protocols, quantitative biological data, and elucidated signaling pathways are presented to serve as a valuable resource for researchers engaged in the exploration of this promising scaffold.

Chemical Properties and Synthesis

This compound is a solid at room temperature with a melting point of 188-190 °C.[1][2] Its chemical structure and key properties are summarized in the table below.

| Property | Value |

| CAS Number | 13754-86-4 |

| Molecular Formula | C₈H₉NO |

| Molecular Weight | 135.16 g/mol [3] |

| Appearance | Solid[4] |

| Melting Point | 188-190 °C[1][2] |

| SMILES | O=C1CCCc2[nH]ccc12[2] |

| InChI Key | KASJZXHXXNEULX-UHFFFAOYSA-N[2] |

The synthesis of this compound and its derivatives can be achieved through various synthetic strategies, with multicomponent reactions being a prominent and efficient approach.[5] One common method involves the condensation of 1,3-cyclohexanedione with an α-aminocarbonyl compound.[6]

Experimental Protocol: Synthesis of this compound from 1,3-Cyclohexanedione

This protocol is a generalized representation based on established synthetic routes.[6][7]

Materials:

-

1,3-Cyclohexanedione

-

2-Aminoethanol

-

Toluene (or another suitable organic solvent)

-

Metal catalyst (e.g., supported palladium or nickel)[7]

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

Enamine Formation: In a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, dissolve 1,3-cyclohexanedione and a molar equivalent of 2-aminoethanol in toluene.

-

Reflux the mixture until the theoretical amount of water is collected in the Dean-Stark trap, indicating the formation of the enamine intermediate.

-

Cool the reaction mixture to room temperature.

-

Cyclization and Dehydrogenation: To the solution containing the enamine, add a suitable metal catalyst.

-

Heat the mixture under reflux in an inert atmosphere. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction, cool the mixture and filter to remove the catalyst.

-

The filtrate is then concentrated under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

Applications in Drug Discovery and Development

The this compound core is a privileged scaffold in drug discovery, serving as a starting material for a wide range of therapeutic agents.[6][8]

Neuroprotective Agents

Derivatives of this compound have shown significant promise in the development of neuroprotective agents for the treatment of neurodegenerative diseases.[8] The therapeutic potential of these compounds is often attributed to their ability to modulate key signaling pathways involved in neuronal survival and response to oxidative stress.[8][9]

a) BDNF/TrkB Signaling Pathway: Brain-Derived Neurotrophic Factor (BDNF) and its receptor, Tropomyosin receptor kinase B (TrkB), play a crucial role in neuronal survival, growth, and synaptic plasticity.[10][11] Some indole derivatives can activate this pathway, promoting neuroprotective effects.[9]

b) Nrf2-ARE Signaling Pathway: The Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway is a primary cellular defense mechanism against oxidative stress.[8] Indole derivatives can inhibit the interaction between Keap1 and Nrf2, leading to the nuclear translocation of Nrf2 and the expression of antioxidant genes.[8]

Anticancer Agents

The tetrahydroindolone scaffold is present in numerous compounds with potent anticancer activity. These derivatives often exert their effects by inhibiting key enzymes involved in cancer cell proliferation and survival, such as protein kinases.

One notable derivative, 6,6-dimethyl-1-(2-methylphenyl)-2-phenyl-1,5,6,7-tetrahydro-4H-indol-4-one, has demonstrated cytotoxic activity against lymphoblastic leukemia cells (Jurkat) with an IC50 value of 14.8 µM.[4] The proposed mechanism of action involves the inhibition of cyclin-dependent kinase 9 (CDK9).[4]

| Derivative | Cell Line | IC50 (µM) | Proposed Target |

| 6,6-dimethyl-1-(2-methylphenyl)-2-phenyl-1,5,6,7-tetrahydro-4H-indol-4-one | Jurkat (lymphoblastic leukemia) | 14.8[4] | CDK9[4] |

| 6,6-dimethyl-1-(2-methylphenyl)-2-phenyl-1,5,6,7-tetrahydro-4H-indol-4-one | HEK293 (normal human embryonic kidney) | 93.63[4] | - |

Enzyme Inhibitors

Derivatives of the closely related 1,5,6,7-tetrahydro-4H-indazol-4-one core have been identified as potent inhibitors of human neutrophil elastase (HNE), an enzyme implicated in inflammatory diseases.[12] This highlights the potential of the broader tetrahydro-4-one heterocyclic scaffold in designing enzyme inhibitors.

| Compound | Target Enzyme | Kᵢ (nM) |

| N2-m-toluoyl derivative (6a) | Human Neutrophil Elastase (HNE) | 11[12] |

| N1-m-toluoyl derivative (7a) | Human Neutrophil Elastase (HNE) | 35[12] |

| 5-bromo-N2-cyclopropylcarbonyl derivative (9c) | Human Neutrophil Elastase (HNE) | 6[12] |

| 5-bromo-N1-cyclopropylcarbonyl derivative (9d) | Human Neutrophil Elastase (HNE) | 6[12] |

Synthesis of Pindolol Precursors

This compound is a key intermediate in the synthesis of 4-hydroxyindole, a precursor to the beta-blocker Pindolol.[13]

This protocol is adapted from a reported procedure for the synthesis of a Pindolol intermediate.[13]

Materials:

-

This compound

-

p-Toluenesulfonyl chloride (TsCl)

-

Dichloromethane (DCM)

-

Aqueous potassium hydroxide (KOH) solution

-

Tetrabutylammonium bromide (TBABr)

Procedure:

-

Dissolve this compound in dichloromethane in a reaction vessel.

-

Add tetrabutylammonium bromide (as a phase-transfer catalyst) and an aqueous solution of potassium hydroxide.

-

Cool the mixture in an ice bath and slowly add p-toluenesulfonyl chloride.

-

Stir the reaction mixture at room temperature for several hours, monitoring the reaction progress by TLC.

-

After completion, separate the organic layer.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure to obtain the crude product.

-

Purify the product by recrystallization or column chromatography to yield 1-tosyl-6,7-dihydro-1H-indol-4(5H)-one.

Conclusion

This compound stands as a testament to the power of heterocyclic chemistry in the generation of novel therapeutic candidates. Its synthetic accessibility and the chemical versatility of its pyrrole and ketone functionalities have enabled the exploration of a vast chemical space, leading to the discovery of compounds with significant biological activities. The continued investigation of this scaffold and its derivatives is poised to yield new insights into disease mechanisms and contribute to the development of next-generation therapeutics for a range of human ailments. This guide provides a foundational resource to aid researchers in harnessing the full potential of this remarkable molecule.

References

- 1. researchgate.net [researchgate.net]

- 2. 4,5,6,7-Tetrahydroindol-4-Ones as a Valuable Starting Point for the Synthesis of Polyheterocyclic Structures - PMC [pmc.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. researchgate.net [researchgate.net]

- 5. MULTICOMPONENT SYNTHESIS OF 1,5,6,7-TETRAHYDRO- 4<i>H</i>-INDOL-4-ONE DERIVATIVES | Chemistry of Heterocyclic Compounds [hgs.osi.lv]

- 6. mdpi.com [mdpi.com]

- 7. CN113321609A - Method for synthesizing 4-hydroxyindole - Google Patents [patents.google.com]

- 8. Identification of novel indole derivatives acting as inhibitors of the Keap1–Nrf2 interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Brain-derived Neurotrophic Factor (BDNF)-TrkB Signaling in Inflammation-related Depression and Potential Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 11. BDNF-TrkB signaling pathway mediates the induction of epileptiform activity induced by a convulsant drug cyclothiazide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. flore.unifi.it [flore.unifi.it]

- 13. na01.alma.exlibrisgroup.com [na01.alma.exlibrisgroup.com]

An In-depth Technical Guide to 1,5,6,7-Tetrahydro-4H-indol-4-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 1,5,6,7-tetrahydro-4H-indol-4-one. This heterocyclic compound is a valuable building block in medicinal chemistry, serving as a precursor for a wide range of biologically active molecules.[1][2]

Core Molecular Attributes

This compound is a bicyclic molecule with the chemical formula C₈H₉NO.[3] It possesses a fused ring system consisting of a pyrrole ring and a cyclohexanone ring. This structure imparts a unique combination of stability and reactivity, making it a versatile intermediate in organic synthesis.[2]

| Property | Value | Reference |

| Molecular Formula | C₈H₉NO | [3] |

| Molecular Weight | 135.16 g/mol | |

| Melting Point | 188-190 °C | [1] |

| InChI | 1S/C8H9NO/c10-8-3-1-2-7-6(8)4-5-9-7/h4-5,9H,1-3H2 | |

| InChIKey | KASJZXHXXNEULX-UHFFFAOYSA-N | |

| SMILES | O=C1CCCc2[nH]ccc12 | |

| CAS Number | 13754-86-4 |

Molecular Structure Visualization

The following diagram illustrates the 2D molecular structure of this compound.

Spectroscopic Data

A study by Khatri et al. provides some infrared spectroscopic data for a closely related derivative, 1-tosyl-6,7-dihydro-1H-indol-4(5H)-one, which can offer some insight into the expected vibrational modes of the parent compound.[6]

| Functional Group | Characteristic Absorption (cm⁻¹) in 1-tosyl-6,7-dihydro-1H-indol-4(5H)-one | Expected in this compound | Reference |

| C-H stretch (CH₂) | 2890.77 (w) | Present | [6] |

| C=O stretch | 1673.91 (s) | Present | [6] |

| Aromatic C-C skeletal vibration | 1450.21 (s) | Present (in pyrrole ring) | [6] |

| S=O stretch | 1387.53 (s) | Absent | [6] |

| N-H stretch | Not reported for derivative | Expected |

Experimental Protocols: Synthesis

Several synthetic routes to this compound and its derivatives have been reported, highlighting its accessibility for research and development.

General Synthetic Approaches

-

From 6,7-dihydro-4(5H)-benzofuranone: A general procedure involves dissolving 6,7-dihydro-4(5H)-benzofuranone in aqueous ethanol with an appropriate amine in a sealed tube and heating. The product is then extracted with an organic solvent.[1]

-

Nenitzescu Indole Synthesis: This classical method for forming 5-hydroxyindole derivatives involves the condensation of a benzoquinone with a β-aminocrotonic ester.[7][8] While a specific protocol for the title compound is not detailed in the available literature, this general strategy is a cornerstone for synthesizing related indole structures. The reaction is typically favored in polar solvents.[7]

-

Multicomponent Reactions: More recent synthetic strategies involve multicomponent reactions, which offer an efficient way to construct the tetrahydro-4H-indol-4-one core.[9]

Illustrative Synthetic Workflow (General Nenitzescu Synthesis)

The following diagram illustrates the general workflow for a Nenitzescu indole synthesis, which is a plausible, though not explicitly detailed, route to structures related to this compound.

Applications in Drug Development

This compound is a key starting material for the synthesis of a variety of pharmacologically active compounds. Its structural motif is found in molecules targeting a range of therapeutic areas.

-

Antitumor Agents: It is a reactant in the synthesis of Psammopemmin A, a compound with antitumor properties.[1]

-

5-HT1A Agonists: The scaffold is used in the preparation of potent and orally active 5-HT1A agonists, which are of interest for treating depression and anxiety.

-

Enzyme Inhibitors: Derivatives of this molecule have been investigated as inhibitors of guanylate cyclase.

The versatility of this compound continues to make it a valuable tool for medicinal chemists and drug development professionals exploring novel therapeutics.

References

- 1. This compound CAS#: 13754-86-4 [amp.chemicalbook.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 4H-Indol-4-one, 1,5,6,7-tetrahydro- | CymitQuimica [cymitquimica.com]

- 4. This compound(13754-86-4) 1H NMR spectrum [chemicalbook.com]

- 5. This compound(13754-86-4) IR Spectrum [chemicalbook.com]

- 6. actascientific.com [actascientific.com]

- 7. Nenitzescu indole synthesis - Wikipedia [en.wikipedia.org]

- 8. Nenitzescu Indole Synthesis (Chapter 37) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 9. 4,5,6,7-Tetrahydroindol-4-Ones as a Valuable Starting Point for the Synthesis of Polyheterocyclic Structures - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis of 1,5,6,7-Tetrahydro-4H-indol-4-one: Starting Materials and Methodologies

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,5,6,7-Tetrahydro-4H-indol-4-one is a pivotal heterocyclic scaffold in medicinal chemistry and drug discovery. Its derivatives have demonstrated a wide range of biological activities, serving as core structures for antipsychotics, anxiolytics, and potent inhibitors of proteins such as Hsp90. The synthetic accessibility of this bicyclic system is therefore of significant interest. This technical guide provides an in-depth overview of the primary synthetic routes to this compound, focusing on the key starting materials, reaction mechanisms, and experimental considerations.

Core Synthetic Strategies

The construction of the this compound core primarily relies on the formation of the pyrrole ring fused to a cyclohexanone moiety. The most prevalent and versatile methods can be categorized into several key strategies, including multicomponent reactions and named reactions such as the Paal-Knorr and Nenitzescu syntheses.

Three-Component Condensation of 1,3-Cyclohexanediones

A robust and widely employed method for the synthesis of this compound derivatives is the one-pot, three-component reaction involving a 1,3-cyclohexanedione, an α-haloketone, and a primary amine or ammonia.[1][2] This approach is a variation of the Paal-Knorr pyrrole synthesis.

The reaction proceeds through the initial alkylation of the 1,3-cyclohexanedione by the α-haloketone to form a triketone intermediate. This intermediate then undergoes condensation with a primary amine or ammonia, followed by intramolecular cyclization and dehydration to yield the final tetrahydroindolone product.[1]

Starting Materials:

-

1,3-Cyclohexanedione or its derivatives: The foundational six-membered ring. Common examples include 1,3-cyclohexanedione and 5,5-dimethyl-1,3-cyclohexanedione (dimedone).

-

α-Haloketones: These reagents provide the carbon atoms for the pyrrole ring. Examples include phenacyl bromide and chloroacetone.[1]

-

Primary Amines or Ammonia: The source of the nitrogen atom in the pyrrole ring. A wide variety of primary amines can be used to introduce substituents at the N-1 position of the indole core.

Reactions of Cyclic Enaminones

Another significant synthetic route involves the use of pre-formed cyclic enaminones, which are derivatives of 1,3-cyclohexanediones. These intermediates can react with various electrophiles to construct the pyrrole ring.

A notable example is the reaction of a cyclic enaminone with an arylglyoxal.[2] This method allows for the introduction of diverse substituents at the 2- and 3-positions of the indole core. Some variations of this reaction can be promoted by microwave irradiation.[2]

Starting Materials:

-

Cyclic Enaminones: Typically prepared from the condensation of a 1,3-cyclohexanedione with a primary amine.

-

Arylglyoxals or other α-dicarbonyl compounds: These reagents react with the enaminone to form the pyrrole ring.

Nenitzescu Indole Synthesis (Adapted)

The classical Nenitzescu indole synthesis involves the reaction of a benzoquinone with a β-aminocrotonic ester to form a 5-hydroxyindole.[3] While not a direct route to the target molecule, adaptations of this reaction can be envisioned or may have been developed for related structures. The core principle involves a Michael addition followed by a cyclization and elimination.

Starting Materials:

-

Cyclohexanedione derivative (as a quinone surrogate): A suitable cyclohexanedione that can react in a similar fashion to benzoquinone.

-

Enamines (e.g., β-aminocrotonic esters): These provide the three atoms necessary to complete the pyrrole ring.

Quantitative Data Summary

The efficiency of the synthesis of this compound and its derivatives is highly dependent on the chosen methodology and the specific substrates employed. The following table summarizes representative quantitative data from the literature.

| Synthetic Method | Starting Material 1 | Starting Material 2 | Starting Material 3 | Catalyst/Conditions | Yield (%) | Reference |

| Three-Component Reaction | Dimedone | Phenacyl Bromide | Primary Amine | Wang-OSO3H, Water | Good | [4] |

| Three-Component Reaction | 1,3-Cyclohexanedione | α-Haloketone | Primary Amine | Varies | 60-90+ | [5] |

| β-Cyclodextrin Mediated Three-Component Reaction | Dimedone | Phenacyl Bromide | Primary Amine | β-Cyclodextrin, Water, Neutral conditions | 82-92 | [4] |

| Atroposelective Nenitzescu Synthesis (Derivative) | Naphthoquinone | β-amino-crotonic derivative | - | (R,R)-cat2 Cr salen complex, MeNO2, 40°C, 18h | up to 97 | [6] |

Experimental Protocols

The following are generalized experimental protocols for the key synthetic methodologies. Researchers should consult the primary literature for specific substrate details and safety information.

Protocol 1: General Procedure for Three-Component Synthesis

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the 1,3-cyclohexanedione (1.0 eq.), the primary amine (1.05 eq.), and a suitable solvent (e.g., ethanol, water).

-

Reagent Addition: Slowly add the α-haloketone (1.0 eq.) to the stirred mixture.

-

Reaction: The reaction mixture is then heated to reflux or stirred at room temperature, depending on the specific procedure. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature. If a precipitate forms, it is collected by filtration. Otherwise, the solvent is removed under reduced pressure, and the residue is partitioned between an organic solvent (e.g., ethyl acetate) and water.

-

Purification: The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography on silica gel or by recrystallization to afford the pure this compound derivative.

Protocol 2: General Procedure for Synthesis from Cyclic Enaminones

-

Reaction Setup: In a suitable reaction vessel, dissolve the cyclic enaminone (1.0 eq.) in an appropriate solvent (e.g., acetic acid, ethanol).

-

Reagent Addition: Add the arylglyoxal hydrate (1.0 eq.) and any additional reagents, such as a β-dicarbonyl compound if it is a multicomponent variation.

-

Reaction: The mixture is stirred at room temperature or heated, potentially under microwave irradiation, until the reaction is complete as indicated by TLC.

-

Work-up and Purification: The work-up and purification procedures are similar to those described in Protocol 1, often involving solvent removal, extraction, and chromatographic purification.

Conclusion

The synthesis of this compound is well-established, with several efficient and versatile methods available to researchers. The choice of synthetic route will depend on the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis. Three-component reactions starting from 1,3-cyclohexanediones offer a straightforward and high-yielding approach, while methods utilizing cyclic enaminones provide flexibility for introducing a variety of substituents. This guide provides a foundational understanding of these key methodologies for scientists and professionals in the field of drug development.

References

- 1. 4,5,6,7-Tetrahydroindol-4-Ones as a Valuable Starting Point for the Synthesis of Polyheterocyclic Structures - PMC [pmc.ncbi.nlm.nih.gov]

- 2. MULTICOMPONENT SYNTHESIS OF 1,5,6,7-TETRAHYDRO- 4<i>H</i>-INDOL-4-ONE DERIVATIVES | Chemistry of Heterocyclic Compounds [hgs.osi.lv]

- 3. Nenitzescu indole synthesis - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. CN101381294A - Industrial production method of 1,3-cyclohexanedione - Google Patents [patents.google.com]

- 6. publications.rwth-aachen.de [publications.rwth-aachen.de]

An In-depth Technical Guide to 1,5,6,7-Tetrahydro-4H-indol-4-one as a Heterocyclic Building Block

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,5,6,7-tetrahydro-4H-indol-4-one, a versatile heterocyclic building block pivotal in the synthesis of a wide array of biologically active molecules. This document details its synthesis, chemical properties, and applications in medicinal chemistry, with a focus on its role in the development of novel therapeutic agents.

Physicochemical and Spectroscopic Properties

This compound is a stable, beige, powdered solid at room temperature.[1] Its core structure, a fusion of a pyrrole and a cyclohexanone ring, provides a unique scaffold for chemical modification.

| Property | Value | Reference |

| Molecular Formula | C₈H₉NO | |

| Molecular Weight | 135.16 g/mol | |

| Melting Point | 188-190 °C | |

| Boiling Point | 311 °C | [2] |

| Density | 1.216 g/cm³ | [2] |

| Appearance | Beige powder | [1] |

| CAS Number | 13754-86-4 |

Spectroscopic Data:

While comprehensive spectral data in a single source is limited, the following provides an indication of expected spectroscopic features.

| Spectroscopy | Data |

| ¹H NMR | Expected signals for aromatic protons on the pyrrole ring, and aliphatic protons on the cyclohexanone ring. |

| ¹³C NMR | Expected signals for carbonyl carbon, aromatic carbons, and aliphatic carbons. |

| IR | Characteristic peaks for N-H stretching, C=O stretching, and C=C stretching. |

| Mass Spec | Molecular ion peak corresponding to the molecular weight. |

Synthesis of the Core Structure

The synthesis of this compound can be achieved through several established methods, including multicomponent reactions, the Nenitzescu indole synthesis, and the Paal-Knorr synthesis.[3][4][5]

Multicomponent Reactions

Multicomponent reactions offer an efficient route to functionalized tetrahydro-4H-indol-4-ones by combining three or more starting materials in a single step.[3] A common approach involves the condensation of cyclohexane-1,3-diones with α-halogenoketones and primary amines.[3]

Nenitzescu Indole Synthesis

The Nenitzescu indole synthesis is a classic method for preparing 5-hydroxyindole derivatives from a benzoquinone and a β-aminocrotonic ester.[4] This reaction proceeds via a Michael addition followed by a cyclization and elimination.[4] The reaction is typically performed in a polar solvent and can be catalyzed by Lewis acids.[4]

Experimental Protocol: General Procedure for Lewis Acid-Catalyzed Nenitzescu Synthesis

-

Preparation of Solutions: Prepare Solution A by dissolving the enamine (e.g., ethyl 3-aminocrotonate, 1.0 mmol) in a suitable solvent (e.g., dichloromethane). Prepare Solution B by dissolving 1,4-benzoquinone (1.0 mmol) and a Lewis acid catalyst (e.g., ZnCl₂, 0.08 mmol) in the same solvent.[6]

-

Reaction Initiation: Add Solution A to Solution B with continuous stirring at room temperature.[6]

-

Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).[7]

-

Work-up: Upon completion, the reaction mixture is typically subjected to an aqueous work-up, followed by extraction with an organic solvent.

-

Purification: The crude product is then purified using column chromatography.

Paal-Knorr Synthesis

The Paal-Knorr synthesis provides a route to pyrroles from 1,4-dicarbonyl compounds and a primary amine or ammonia.[5] This method is highly versatile for creating substituted pyrroles, which can be precursors to the tetrahydroindolone scaffold.[5] The reaction is generally carried out under neutral or mildly acidic conditions.[8]

Applications as a Heterocyclic Building Block

This compound is a valuable precursor for a diverse range of bioactive molecules due to its modifiable structure.[1] Derivatives have shown significant potential in several therapeutic areas.

Anticancer Agents

Derivatives of the tetrahydroindolone core have been investigated as potent anticancer agents, primarily targeting protein kinases involved in cancer cell proliferation and survival.

Targeting Cyclin-Dependent Kinases (CDKs):

One notable derivative, 6,6-dimethyl-1-(2-methylphenyl)-2-phenyl-1,5,6,7-tetrahydro-4H-indol-4-one, has demonstrated cytotoxic activity against lymphoblastic leukemia cells (Jurkat) with an IC₅₀ value of 14.8 µM.[7] In silico studies suggest this compound may act by inhibiting cyclin-dependent kinase 9 (CDK9).[7] CDK9 is a key regulator of transcription, and its inhibition can lead to the downregulation of anti-apoptotic proteins, inducing cancer cell death.

CDK9 Signaling Pathway

Caption: CDK9-mediated transcription elongation and its inhibition.

Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2):

Other derivatives have shown potent inhibitory activity against VEGFR-2, a key receptor tyrosine kinase involved in angiogenesis (the formation of new blood vessels), which is crucial for tumor growth and metastasis.[9] Some of these compounds exhibited IC₅₀ values in the nanomolar range against VEGFR-2 and potent anticancer activity against cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer).[9]

VEGFR-2 Signaling Pathway

Caption: Simplified VEGFR-2 signaling pathway and its inhibition.

Quantitative Data on Anticancer Activity:

| Derivative | Target/Cell Line | IC₅₀/Activity | Reference |

| 6,6-dimethyl-1-(2-methylphenyl)-2-phenyl-1,5,6,7-tetrahydro-4H-indol-4-one | Jurkat (lymphoblastic leukemia) | 14.8 µM | [7] |

| Derivative 5b | VEGFR-2 | 0.160 µM | [9] |

| Derivative 10g | VEGFR-2 | 0.087 µM | [9] |

| Derivative 17a | VEGFR-2 | 0.078 µM | [9] |

| Derivative 5b | MCF-7 (breast cancer) | 0.74 µM | [9] |

| Derivative 10e | HepG2 (liver cancer) | 1.13 µM | [9] |

Neuroprotective Agents

The indole nucleus is a common feature in molecules with neuroprotective properties.[10] Derivatives of this compound have been explored for their potential in treating neurodegenerative diseases.[1] The proposed mechanisms of action often involve antioxidant effects and the modulation of pathways related to neuronal cell death.[10]

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This assay is commonly used to assess the cytotoxic effects of compounds on cancer cell lines.[11]

-

Cell Seeding: Seed human cancer cells (e.g., MCF-7, HepG2) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[11]

-

Compound Treatment: Treat the cells with various concentrations of the tetrahydroindolone derivatives for a specified duration (e.g., 48 or 72 hours).[11]

-

MTT Addition: After incubation, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours at 37°C.[11]

-

Formazan Solubilization: Remove the MTT solution and add a solubilization buffer (e.g., DMSO) to dissolve the formazan crystals.[11]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[11]

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.[11]

Experimental Workflow for Synthesis and Screening

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound CAS#: 13754-86-4 [amp.chemicalbook.com]

- 3. MULTICOMPONENT SYNTHESIS OF 1,5,6,7-TETRAHYDRO- 4<i>H</i>-INDOL-4-ONE DERIVATIVES | Chemistry of Heterocyclic Compounds [hgs.osi.lv]

- 4. Nenitzescu indole synthesis - Wikipedia [en.wikipedia.org]

- 5. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]

- 9. benchchem.com [benchchem.com]

- 10. Indole derivatives as neuroprotectants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

An In-Depth Technical Guide to 1,5,6,7-Tetrahydro-4H-indol-4-one: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,5,6,7-Tetrahydro-4H-indol-4-one, a heterocyclic ketone, serves as a pivotal scaffold in medicinal chemistry and drug discovery. Its unique structural framework, featuring a fused pyrrole and cyclohexanone ring system, provides a versatile platform for the synthesis of a diverse array of biologically active molecules. This technical guide offers a comprehensive overview of its chemical properties, established synthetic routes, and its significant role as a precursor to potent therapeutic agents, including inhibitors of human neutrophil elastase (HNE) and potential modulators of cyclin-dependent kinase 9 (CDK9). Detailed experimental protocols for its synthesis and biological evaluation are provided, alongside tabulated quantitative data and pathway visualizations to support advanced research and development efforts.

Chemical Identity and Properties

The formal IUPAC name for this compound is This compound . It is also commonly known by several synonyms, providing flexibility in literature and database searches.

Table 1: Chemical Identifiers and Properties

| Property | Value |

| IUPAC Name | This compound |

| Synonyms | 4-Oxo-4,5,6,7-tetrahydroindole, 6,7-Dihydro-1H-indol-4(5H)-one |

| CAS Number | 13754-86-4 |

| Molecular Formula | C₈H₉NO |

| Molecular Weight | 135.16 g/mol |

| Melting Point | 188-190 °C |

| Appearance | Beige to white solid powder |

| InChI Key | KASJZXHXXNEULX-UHFFFAOYSA-N |

| SMILES | O=C1CCCc2[nH]ccc12 |

Synthesis of the Tetrahydroindolone Core

The this compound scaffold can be constructed through several established synthetic strategies. The choice of method often depends on the availability of starting materials and the desired substitution pattern on the heterocyclic core. Key approaches include the Paal-Knorr pyrrole synthesis and multicomponent reactions.

Paal-Knorr Type Synthesis

One of the most fundamental methods for constructing the pyrrole ring of the tetrahydroindolone system is the Paal-Knorr synthesis. This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia. In the context of this compound, a common strategy involves the initial alkylation of a 1,3-cyclohexanedione with an α-haloketone to form a triketone intermediate, which then undergoes cyclization with an amine.

Multicomponent Reactions

More contemporary and efficient approaches involve multicomponent reactions (MCRs) that allow for the construction of the complex indole core in a single step from simple precursors. These reactions are valued for their atom economy and operational simplicity. A typical MCR for this scaffold might involve the reaction of a cyclic 1,3-dione (like dimedone), an α-haloketone (such as phenacyl bromide), and a primary amine in a suitable solvent.

Experimental Protocols

Representative Synthesis of a Substituted this compound Derivative

The following protocol is a representative example of a three-component reaction to synthesize N-aryl-substituted tetrahydroindol-4-ones.

Materials:

-

Dimedone (1,3-cyclohexanedione derivative)

-

Substituted phenacyl bromide (α-haloketone)

-

Substituted aniline (primary amine)

-

Ethanol/Water (1:1) as solvent

-

Reflux apparatus

Procedure:

-

To a round-bottom flask, add dimedone (1.0 eq), the desired phenacyl bromide (1.0 eq), and the selected aniline derivative (1.1 eq).

-

Add a 1:1 mixture of ethanol and water to the flask to achieve a suitable concentration for reflux.

-

Fit the flask with a reflux condenser and heat the mixture to reflux with constant stirring.

-

Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into cold water to precipitate the crude product.

-

Collect the solid product by vacuum filtration and wash with cold water.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure this compound derivative.

Human Neutrophil Elastase (HNE) Inhibition Assay

This protocol outlines a colorimetric assay to determine the inhibitory activity of test compounds against HNE.[1][2]

Materials:

-

Human Neutrophil Elastase (HNE), lyophilized

-

Substrate: N-Methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide (MeOSuc-AAPV-pNA)

-

Assay Buffer: 10 mM Tris-HCl, pH 7.5

-

Test compounds and positive control (e.g., Sivelestat) dissolved in DMSO

-

96-well microplate and plate reader

Procedure:

-

Prepare a working solution of HNE in the assay buffer.

-

Prepare serial dilutions of the test compounds in the assay buffer. Ensure the final DMSO concentration is low (<1%) to avoid interference.

-

In a 96-well plate, add the assay buffer, the test compound solution (at various concentrations), and the HNE working solution to respective wells. Include wells for enzyme control (no inhibitor) and blank (no enzyme).

-

Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding the substrate solution (MeOSuc-AAPV-pNA) to all wells.

-

Immediately measure the absorbance at 405 nm using a microplate reader in kinetic mode, taking readings every minute for 15-30 minutes.

-

Calculate the rate of reaction (V) from the linear portion of the absorbance vs. time plot.

-

Determine the percent inhibition for each concentration of the test compound relative to the enzyme control.

-

Calculate the IC₅₀ or Kᵢ value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

In Vitro Cytotoxicity (MTT) Assay

This protocol describes the MTT assay to evaluate the effect of test compounds on the metabolic activity and viability of cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., MCF-7, Jurkat)

-

Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well cell culture plates

Procedure:

-

Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.

-

Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

-

After the incubation period, add 10-20 µL of the MTT solution to each well and incubate for another 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Shake the plate gently for 15 minutes to ensure complete dissolution.

-

Measure the absorbance of the solution at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each treatment group relative to the untreated control cells.

-

Determine the IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell viability, by plotting cell viability against the logarithm of the compound concentration.

Biological Activity and Therapeutic Applications

The this compound core is a privileged scaffold in drug discovery, with its derivatives exhibiting a wide range of biological activities.

Human Neutrophil Elastase (HNE) Inhibition

Derivatives of the closely related 1,5,6,7-tetrahydro-4H-indazol-4-one core have been identified as potent, competitive inhibitors of Human Neutrophil Elastase (HNE).[1][3] HNE is a serine protease implicated in various inflammatory diseases, including chronic obstructive pulmonary disease (COPD) and acute respiratory distress syndrome (ARDS). The tetrahydroindolone scaffold serves as a key structural motif for designing inhibitors that can fit into the active site of HNE, blocking its proteolytic activity.

Table 2: HNE Inhibitory Activity of Tetrahydroindazol-4-one Derivatives [1][3]

| Compound | R Group Modification | Kᵢ (nM) | Inhibition Type |

| 9c | N-Acyl derivative | 6 | Competitive |

| 9d | N-Acyl derivative | 6 | Competitive |

| Series Range | Various N-acyl/alkyl | 6 - 35 | Competitive |

Note: Data is for the related indazolone scaffold, which provides a strong rationale for exploring the corresponding indol-4-one derivatives.

Anticancer and Cytotoxic Activity

Various derivatives of this compound have been synthesized and evaluated for their cytotoxic effects against human cancer cell lines. These compounds often serve as precursors for more complex molecules that can interact with key cancer-related targets like protein kinases.

Table 3: Cytotoxic Activity (IC₅₀) of Tetrahydroindol-4-one Derivatives

| Derivative Type | Cell Line | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) |

| Indoline-2-one (5b) | MCF-7 (Breast) | ~4.62 | Sunitinib | 4.77 |

| Indoline-2-one (17a) | HepG2 (Liver) | ~1.13 | Sunitinib | 2.23 |

| Indole-based (3b) | MCF-7 (Breast) | 12.37 | Doxorubicin | 0.79 |

| Indole-based (5b) | HT29 (Colon) | 24.66 | Cisplatin | 7.49 |

Note: Data represents various complex derivatives synthesized from the core scaffold, demonstrating its utility in generating compounds with anticancer potential.[4][5][6]

Signaling Pathways and Mechanisms of Action

Inhibition of Human Neutrolphil Elastase (HNE)

Derivatives based on the tetrahydroindolone scaffold act as competitive inhibitors of HNE. They bind reversibly to the enzyme's active site, preventing the natural substrate from binding and being cleaved. This action reduces the downstream tissue damage and inflammation caused by excessive HNE activity.

Caption: Competitive inhibition of HNE by a tetrahydroindolone derivative.

Potential as Cyclin-Dependent Kinase 9 (CDK9) Inhibitors

The indole nucleus is a well-known pharmacophore for kinase inhibitors. Cyclin-dependent kinase 9 (CDK9), in complex with Cyclin T, forms the positive transcription elongation factor b (P-TEFb). P-TEFb phosphorylates the C-terminal domain of RNA Polymerase II, promoting transcriptional elongation. In many cancers, there is a dependency on the continuous transcription of anti-apoptotic proteins like Mcl-1. Inhibition of CDK9 leads to the downregulation of these survival proteins, inducing apoptosis in cancer cells. The tetrahydroindolone scaffold represents a promising starting point for developing selective CDK9 inhibitors.

Caption: General mechanism of CDK9 in transcription and its inhibition.

Conclusion and Future Directions

This compound is a compound of significant interest to the drug development community. Its straightforward synthesis and versatile chemical nature make it an ideal starting point for the creation of large compound libraries. The demonstrated potent activity of its derivatives as HNE inhibitors validates this scaffold as a promising platform for developing novel anti-inflammatory agents. Furthermore, its structural similarity to known kinase inhibitors suggests a rich potential for developing targeted anticancer therapies, particularly against transcription-dependent cancers. Future research should focus on optimizing the synthesis for diversity, exploring structure-activity relationships for HNE and kinase inhibition, and conducting in-depth preclinical evaluations of lead compounds to translate the potential of this scaffold into new therapeutics.

References

- 1. 1,5,6,7-Tetrahydro-4H-indazol-4-ones as human neutrophil elastase (HNE) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 1,5,6,7-Tetrahydro-4H-indazol-4-ones as human neutrophil elastase (HNE) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to 1,5,6,7-Tetrahydro-4H-indol-4-one: Synonyms, Properties, and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,5,6,7-tetrahydro-4H-indol-4-one, a versatile heterocyclic building block crucial in the synthesis of a wide range of biologically active molecules. This document details its synonyms and trade names, summarizes its key chemical and physical properties, outlines experimental protocols for its derivatization, and explores the signaling pathways of its more complex derivatives.

Chemical Identity and Properties

This compound is a bicyclic organic compound that serves as a valuable intermediate in medicinal chemistry and organic synthesis. Due to its reactive keto and pyrrole functionalities, it is a precursor to a diverse array of complex molecules with potential therapeutic applications.

Synonyms and Identifiers

While no specific trade names for this compound are commonly used, as it is primarily a research and building block chemical, it is known by a variety of synonyms in chemical literature and supplier catalogs.

| Identifier Type | Value |

| IUPAC Name | This compound |

| CAS Number | 13754-86-4 |

| Molecular Formula | C₈H₉NO |

| Molecular Weight | 135.17 g/mol |

| Synonym 1 | 4,5,6,7-Tetrahydro-4-oxoindole |

| Synonym 2 | 4-Oxo-4,5,6,7-tetrahydroindole |

| Synonym 3 | 6,7-Dihydro-1H-indol-4(5H)-one |

| Synonym 4 | Tetrahydroindolone |

| Synonym 5 | NSC 131681 |

Physicochemical Data

| Property | Value | Reference |

| Melting Point | 188-190 °C | [1] |

| Assay (Purity) | ≥98% | [1] |

| Appearance | Beige to light yellow or brown crystalline powder |

Synthetic Utility and Experimental Protocols

This compound is a versatile starting material for the synthesis of a variety of more complex heterocyclic systems. Key reactions involve modifications at the pyrrole nitrogen, the α-position to the ketone, and condensation reactions at the carbonyl group. Below are generalized experimental protocols for common transformations.

General Synthesis of this compound Derivatives

A prevalent method for the synthesis of the this compound core involves the condensation of a 1,3-cyclohexanedione with an α-aminocarbonyl compound, a reaction known as the Paal-Knorr pyrrole synthesis.

Generalized Experimental Protocol: Paal-Knorr Synthesis of Substituted 1,5,6,7-Tetrahydro-4H-indol-4-ones

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the 1,3-cyclohexanedione derivative (1.0 eq.) in a suitable solvent such as ethanol or acetic acid.

-

Addition of Amine: Add the primary amine or ammonia source (1.0-1.2 eq.).

-

Reaction Conditions: Heat the reaction mixture to reflux for a period of 2 to 24 hours, monitoring the reaction progress by thin-layer chromatography (TLC). For less reactive substrates, a weak acid catalyst like acetic acid can be added to accelerate the reaction.[2]

-

Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

N-Alkylation

The pyrrole nitrogen can be readily alkylated to introduce various substituents.

Generalized Experimental Protocol: N-Alkylation of this compound

-

Reaction Setup: To a solution of this compound (1.0 eq.) in an anhydrous aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF), add a base such as sodium hydride (NaH, 1.1 eq.) or potassium carbonate (K₂CO₃, 2.0 eq.) at 0 °C under an inert atmosphere.

-

Addition of Alkylating Agent: Stir the mixture for 30 minutes, then add the alkylating agent (e.g., an alkyl halide, 1.1 eq.) dropwise.

-

Reaction Conditions: Allow the reaction to warm to room temperature and stir for 4 to 24 hours, monitoring by TLC.

-

Work-up: Quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography.

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is used to introduce a formyl group at the C2 position of the indole ring.

Generalized Experimental Protocol: Vilsmeier-Haack Formylation

-

Reagent Preparation: In a flask cooled in an ice bath, add phosphorus oxychloride (POCl₃, 1.5-3.0 eq.) dropwise to anhydrous dimethylformamide (DMF) with stirring to form the Vilsmeier reagent.

-

Reaction with Substrate: Add a solution of the N-protected this compound (1.0 eq.) in DMF to the freshly prepared Vilsmeier reagent.

-

Reaction Conditions: Heat the reaction mixture at 60-80 °C for 2 to 6 hours.

-

Work-up: Cool the reaction mixture and pour it onto crushed ice, followed by neutralization with an aqueous solution of sodium hydroxide or sodium bicarbonate.

-

Purification: The resulting precipitate is collected by filtration, washed with water, and purified by recrystallization or column chromatography.

Applications in the Synthesis of Bioactive Molecules and Their Signaling Pathways

Derivatives of this compound are precursors to compounds that interact with various biological targets. Understanding the signaling pathways of these targets is crucial for drug development.

Antitumor Agents

This chemical is a building block for compounds with antitumor properties, which can act through various mechanisms, including the inhibition of histone deacetylases (HDACs) and vascular endothelial growth factor receptor 2 (VEGFR-2).

Serotonin 5-HT1A Receptor Agonists

Derivatives of this compound have been investigated as agonists of the 5-HT1A receptor, which is a target for anxiolytics and antidepressants.

Enzyme Inhibitors

This versatile scaffold is also used to develop inhibitors of enzymes such as human neutrophil elastase (HNE) and soluble guanylate cyclase (sGC).

Conclusion

This compound is a foundational scaffold in the development of novel therapeutic agents. Its chemical tractability allows for the synthesis of a diverse range of derivatives that can modulate the activity of key biological targets implicated in cancer, neurological disorders, and inflammatory diseases. The information provided in this guide serves as a valuable resource for researchers engaged in the design and synthesis of new chemical entities based on this versatile heterocyclic core.

References

An In-depth Technical Guide to 1,5,6,7-Tetrahydro-4H-indol-4-one: Discovery, Synthesis, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the heterocyclic compound 1,5,6,7-tetrahydro-4H-indol-4-one, a scaffold of significant interest in medicinal chemistry. From its initial discovery and synthesis to its role as a foundational building block for a variety of therapeutic agents, this document details the key chemical and biological aspects of this molecule. Included are detailed experimental protocols for its synthesis, extensive quantitative data, and an exploration of the signaling pathways affected by its derivatives. This guide is intended to be a valuable resource for researchers and professionals engaged in drug discovery and development.

Discovery and History

The journey of this compound (also referred to as 4,5,6,7-tetrahydroindol-4-one) began in 1928 with its first reported synthesis by Costin Nenitzescu and Scortzbanu.[1][2] Their pioneering work, now known as the Nenitzescu indole synthesis, involved the condensation of 1,3-cyclohexanediones with α-aminocarbonyl compounds.[1][2] A key innovation in their method was the in situ generation of the often unstable α-aminocarbonyl compounds from their corresponding oxime precursors, a technique adapted from the classical Knorr pyrrole synthesis.[1]

Since its discovery, the this compound core has been recognized as a "privileged scaffold" in medicinal chemistry. Its rigid, bicyclic structure and the presence of both a pyrrole ring and a ketone functionality make it an ideal starting point for the synthesis of complex polyheterocyclic structures with diverse biological activities.[1][2] Dehydrogenation of this molecule yields the 4-hydroxy-indole moiety, a key feature in naturally occurring bioactive alkaloids like psilocin and in synthetic drugs such as the non-selective beta-blocker, pindolol.[3]

Synthetic Methodologies

The synthesis of this compound can be achieved through several strategic approaches. The classical methods of Nenitzescu and Paal-Knorr have been refined over the years, and modern multicomponent reactions offer efficient alternative routes.

Nenitzescu Indole Synthesis

The original and most fundamental method for constructing the tetrahydroindolone core is the Nenitzescu synthesis. This reaction involves the condensation of a 1,3-cyclohexanedione with a β-aminocrotonic ester (an enamine).[4][5]

Experimental Protocol: Nenitzescu Synthesis (General Procedure)

A detailed experimental protocol for a representative Nenitzescu reaction is as follows:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the 1,3-cyclohexanedione (1.0 eq.) and the β-aminocrotonate derivative (1.0-1.2 eq.) in a suitable polar solvent such as acetone, ethanol, or acetic acid.

-

Reaction Execution: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC). Reaction times can vary from a few hours to overnight depending on the specific substrates.

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane).

Paal-Knorr Pyrrole Synthesis

The Paal-Knorr synthesis provides an alternative and widely used method for the formation of the pyrrole ring in the this compound system. This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, typically under acidic conditions.[6][7]

Experimental Protocol: Paal-Knorr Synthesis (General Procedure)

A typical experimental procedure for a Paal-Knorr synthesis of a substituted pyrrole is as follows:

-

Reaction Setup: To a solution of the 1,4-diketone (1.0 eq.) in a suitable solvent like ethanol or methanol, add the primary amine (1.0-3.0 eq.) and a catalytic amount of a weak acid, such as acetic acid.

-

Reaction Execution: The reaction mixture can be stirred at room temperature or heated to reflux to drive the reaction to completion. For less reactive substrates, microwave irradiation at a controlled temperature (e.g., 80-150°C) can significantly reduce the reaction time.[3]

-

Work-up and Purification: After cooling, the reaction mixture is typically partitioned between water and an organic solvent like ethyl acetate. The organic layer is washed with brine, dried over a drying agent (e.g., magnesium sulfate), and the solvent is evaporated. The crude product is then purified by column chromatography or recrystallization.

Multicomponent Reactions

Modern synthetic strategies increasingly employ multicomponent reactions (MCRs) to construct complex molecules like this compound and its derivatives in a single step. These reactions are highly efficient and offer a high degree of atom economy.[8][9] One common MCR approach involves the reaction of a 1,3-dione, an α-haloketone, and a primary amine.[8]

Experimental Workflow: Multicomponent Synthesis

Caption: General workflow for a multicomponent synthesis of this compound derivatives.

Quantitative Data

The efficiency of the synthesis of this compound and its derivatives varies depending on the chosen method and the specific substrates used. Below is a summary of representative data.

Table 1: Comparison of Synthetic Methods

| Synthetic Method | Starting Materials | Key Reagents/Conditions | Yield (%) | Reference |

| Nenitzescu Synthesis | 1,3-Cyclohexanedione, β-aminocrotonate | Reflux in acetone | 46% | [5] |

| Paal-Knorr Synthesis | 1,4-Diketone, Primary Amine | Acetic acid, ethanol, microwave (80°C) | Generally Good | |

| Multicomponent Reaction | Dimedone, Phenacyl Bromide, Aniline | Water-ethanol (1:1), reflux | 82-92% | [9] |

| Rh(III)-catalyzed Annulation | Pyrrolocyclohexanone, Enaldiazo compound | Cp*Rh(III) catalyst | 88% | [3] |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Key Data | Reference |

| ¹H NMR (CDCl₃, 300 MHz) | δ (ppm): 8.17 (br s, 1H, NH), 7.05 (m, 1H, Ar-H), 6.52 (d, 1H, Ar-H), 2.74 (t, 2H), 2.45 (t, 2H), 2.12 (m, 2H) | [10] |

| ¹³C NMR (CDCl₃, 75 MHz) | δ (ppm): 195.1, 137.9, 123.1, 117.7, 104.4, 37.9, 23.2, 22.4 | [10] |

| IR (KBr) | ν (cm⁻¹): 3401 (N-H), 2928, 2848 (C-H), 1640 (C=O) | [11] |

| Mass Spectrometry (ESI) | m/z: 136.07 [M+H]⁺ | [12] |

| Melting Point | 188-190 °C |

Role in Drug Development and Signaling Pathways

The this compound scaffold is a cornerstone in the development of a number of clinically significant drugs. Its derivatives have been shown to interact with a variety of biological targets, leading to a range of therapeutic effects.

Logical Relationship of Core Scaffold to Drug Action

Caption: Relationship between the this compound core, its drug derivatives, their biological targets, and therapeutic outcomes.

Molindone: An Antipsychotic Agent

Molindone is an antipsychotic medication used in the treatment of schizophrenia.[13] Its mechanism of action primarily involves the antagonism of dopamine D2 receptors in the brain's mesolimbic pathway, which is thought to be hyperactive in individuals with schizophrenia.[14] By blocking these receptors, molindone reduces dopaminergic neurotransmission, thereby alleviating the positive symptoms of psychosis such as hallucinations and delusions. Additionally, molindone exhibits antagonist activity at serotonin 5-HT2A receptors, which may contribute to its overall therapeutic profile and a lower incidence of certain side effects compared to other typical antipsychotics.[13]

Signaling Pathway: Molindone's Antagonism of Dopamine D2 Receptors

Caption: Molindone acts as an antagonist at the dopamine D2 receptor, blocking dopamine's inhibitory effect on adenylyl cyclase and subsequent signaling.

Hsp90 Inhibitors in Cancer Therapy

The this compound scaffold has been utilized in the development of potent inhibitors of Heat Shock Protein 90 (Hsp90).[15][16] Hsp90 is a molecular chaperone that is crucial for the stability and function of numerous client proteins, many of which are oncoproteins that drive cancer cell proliferation and survival.[17] Hsp90 inhibitors bind to the N-terminal ATP-binding pocket of Hsp90, preventing its chaperone activity.[18] This leads to the misfolding and subsequent degradation of Hsp90 client proteins via the ubiquitin-proteasome pathway, ultimately resulting in cancer cell death.[18]

Signaling Pathway: Hsp90 Inhibition

Caption: Hsp90 inhibitors based on the this compound scaffold block Hsp90 function, leading to the degradation of oncogenic client proteins.

GABA-A Receptor Agonists for Anxiety

Derivatives of this compound, such as CP-409,092, have been investigated as partial agonists of the GABA-A receptor for the treatment of anxiety. The GABA-A receptor is a ligand-gated ion channel that, upon binding of the neurotransmitter GABA, allows the influx of chloride ions into the neuron. This influx hyperpolarizes the neuron, making it less likely to fire an action potential, thus producing an inhibitory or calming effect. GABA-A receptor agonists enhance this effect, leading to anxiolytic properties.

Conclusion

Since its discovery in 1928, this compound has evolved from a chemical curiosity to a cornerstone of modern medicinal chemistry. Its versatile synthesis and structurally important features have enabled the development of a diverse range of therapeutic agents. The continued exploration of this privileged scaffold promises to yield new and improved treatments for a variety of diseases. This guide provides a comprehensive foundation for researchers and drug development professionals to understand and utilize this important molecule in their ongoing work.

References

- 1. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Nenitzescu indole synthesis - Wikipedia [en.wikipedia.org]

- 5. revistadechimie.ro [revistadechimie.ro]

- 6. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. MULTICOMPONENT SYNTHESIS OF 1,5,6,7-TETRAHYDRO- 4<i>H</i>-INDOL-4-ONE DERIVATIVES | Chemistry of Heterocyclic Compounds [hgs.osi.lv]

- 9. researchgate.net [researchgate.net]

- 10. actascientific.com [actascientific.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. researchgate.net [researchgate.net]

- 13. Molindone - Wikipedia [en.wikipedia.org]

- 14. medchemexpress.com [medchemexpress.com]

- 15. researchgate.net [researchgate.net]

- 16. Design, Synthesis and Pharmacological Evaluation of Novel Hsp90N-terminal Inhibitors Without Induction of Heat Shock Response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. taylorandfrancis.com [taylorandfrancis.com]

- 18. researchgate.net [researchgate.net]

Theoretical and Computational Deep Dive into 1,5,6,7-Tetrahydro-4H-indol-4-one: A Core Scaffold in Medicinal Chemistry

For Immediate Release

This technical guide provides a comprehensive overview of the theoretical and computational studies concerning 1,5,6,7-tetrahydro-4H-indol-4-one, a pivotal heterocyclic ketone in the development of novel therapeutics. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development, offering in-depth insights into its synthesis, spectroscopic properties, and quantum chemical characteristics.

Introduction

This compound is a bicyclic heterocyclic compound that serves as a versatile building block in medicinal chemistry. Its rigid, fused-ring structure is a key feature in a variety of biologically active molecules, including anti-inflammatory and neuroprotective agents. The presence of both a pyrrole ring and a cyclohexanone moiety provides multiple sites for functionalization, making it an attractive scaffold for combinatorial chemistry and the synthesis of compound libraries. This guide will explore the synthesis of this core structure and delve into its molecular properties through theoretical and computational lenses.

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through several synthetic routes. One of the most common and historically significant methods is a variation of the Nenitzescu indole synthesis.

Nenitzescu-Type Synthesis Protocol

The Nenitzescu indole synthesis and its variations provide a direct route to functionalized indole cores.[1][2] A plausible synthetic pathway to this compound involves the condensation of 1,3-cyclohexanedione with an appropriate three-carbon aminating synthon.

Experimental Protocol:

-

Materials: 1,3-cyclohexanedione, 2-amino-acetaldehyde dimethyl acetal, hydrochloric acid, acetic acid, sodium acetate.

-

Step 1: In situ formation of the enamine: 1,3-cyclohexanedione is reacted with 2-amino-acetaldehyde dimethyl acetal in a suitable solvent such as ethanol. The reaction is typically catalyzed by a weak acid to promote the formation of the enaminone intermediate.

-

Step 2: Cyclization and Aromatization: The reaction mixture is then heated, often under reflux, to facilitate the intramolecular cyclization. This is followed by dehydration to form the pyrrole ring.

-

Step 3: Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The crude product is then purified using column chromatography on silica gel with a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield pure this compound.

It is important to note that reaction conditions, such as temperature, solvent, and catalyst, can significantly influence the yield and purity of the final product.[3]

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the pyrrole ring, typically in the aromatic region, and signals for the methylene protons of the cyclohexanone ring in the aliphatic region. The NH proton of the pyrrole will likely appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum would display signals for the carbonyl carbon, the sp² hybridized carbons of the pyrrole ring, and the sp³ hybridized carbons of the cyclohexanone ring.

-

IR Spectroscopy: The infrared spectrum will be characterized by a strong absorption band for the C=O stretching of the ketone group (typically around 1650-1700 cm⁻¹) and a sharp peak for the N-H stretching of the pyrrole ring (around 3200-3400 cm⁻¹).[4]

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to its molecular weight (135.17 g/mol ).

Theoretical and Computational Analysis

To gain a deeper understanding of the molecular properties of this compound, quantum chemical calculations are invaluable. Density Functional Theory (DFT) is a powerful tool for this purpose.

Computational Methodology

A standard and effective computational approach for this type of molecule involves geometry optimization and subsequent property calculations using DFT with the B3LYP functional and a 6-31G(d,p) or larger basis set.[5][6] This level of theory provides a good balance between accuracy and computational cost for predicting geometric parameters, vibrational frequencies, and electronic properties.

Molecular Geometry